molecular formula C9H11BN2O2 B572776 2,3-Dimethyl-2H-indazole-6-boronic acid CAS No. 1253912-00-3

2,3-Dimethyl-2H-indazole-6-boronic acid

Cat. No.: B572776
CAS No.: 1253912-00-3
M. Wt: 190.009
InChI Key: FBEURACXBMNIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-2H-indazole-6-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

2,3-Dimethyl-2H-indazole-6-boronic acid has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

The synthesis of 2,3-Dimethyl-2H-indazole-6-boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and boronic acid derivatives.

    Reaction Conditions: The key step involves the formation of the boronic acid group on the indazole ring. This can be achieved through various methods, including

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,3-Dimethyl-2H-indazole-6-boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various boron reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,3-Dimethyl-2H-indazole-6-boronic acid can be compared with other boronic acid derivatives and indazole compounds:

The presence of the additional methyl groups in this compound can enhance its stability and reactivity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(2,3-dimethylindazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEURACXBMNIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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